molecular formula Al4O12Si3 B8689130 Tetraaluminum;trisilicate

Tetraaluminum;trisilicate

Cat. No. B8689130
M. Wt: 384.17 g/mol
InChI Key: IJAAJNPGRSCJKT-UHFFFAOYSA-N
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Patent
US06051202

Procedure details

neutralizing a second mixture of a solution of sodium aluminate and a soluble silicic acid-containing material by adding hydrochloric acid to form an aluminum silicate gel;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[Al-:2]=O.[Na+].[Si:5]([OH:9])([OH:8])([OH:7])[OH:6].Cl>>[Si:5]([O-:9])([O-:8])([O-:7])[O-:6].[Al+3:2].[Si:5]([O-:9])([O-:8])([O-:7])[O-:6].[Si:5]([O-:9])([O-:8])([O-:7])[O-:6].[Al+3:2].[Al+3:2].[Al+3:2] |f:0.1,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](O)(O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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